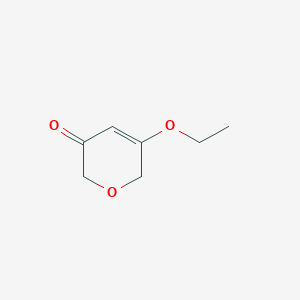
6-クロロ-2,3-ジフルオロベンズアミド
概要
説明
6-Chloro-2,3-difluorobenzamide is a chemical compound with the molecular formula C7H4ClF2NO It is a derivative of benzamide, featuring chlorine and fluorine atoms on the benzene ring
科学的研究の応用
6-Chloro-2,3-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used as a probe in biological studies to investigate the effects of halogenated compounds on biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
The compound is structurally similar to other difluorobenzamides, which have been used in the synthesis of various bioactive molecules
Mode of Action
Based on its structural similarity to other difluorobenzamides, it may interact with its targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-2,3-difluorobenzamide are currently unknown
Result of Action
The molecular and cellular effects of 6-Chloro-2,3-difluorobenzamide’s action are currently unknown
生化学分析
Biochemical Properties
6-Chloro-2,3-difluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the enzyme FtsZ, which is crucial for bacterial cell division. The interaction between 6-Chloro-2,3-difluorobenzamide and FtsZ leads to allosteric inhibition, affecting the enzyme’s conformational state and its ability to polymerize . This interaction highlights the compound’s potential as an antibacterial agent.
Cellular Effects
The effects of 6-Chloro-2,3-difluorobenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, 6-Chloro-2,3-difluorobenzamide disrupts the normal cell division process by inhibiting FtsZ, leading to cell elongation and eventual cell death
Molecular Mechanism
The molecular mechanism of 6-Chloro-2,3-difluorobenzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric site of FtsZ, causing a conformational change that inhibits the enzyme’s polymerization activity . This inhibition prevents the formation of the Z-ring, a critical structure for bacterial cytokinesis. Additionally, 6-Chloro-2,3-difluorobenzamide may influence other molecular targets, leading to alterations in cellular processes and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2,3-difluorobenzamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 6-Chloro-2,3-difluorobenzamide remains stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including prolonged inhibition of cell division and metabolic alterations.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-difluorobenzamide vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity by inhibiting FtsZ and disrupting bacterial cell division . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial activity without causing significant toxicity.
Metabolic Pathways
6-Chloro-2,3-difluorobenzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion to different metabolites, which may have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of 6-Chloro-2,3-difluorobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity and therapeutic potential . Understanding the transport mechanisms and distribution patterns of 6-Chloro-2,3-difluorobenzamide is essential for optimizing its use in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-difluorobenzamide plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-difluorobenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzonitrile as the starting material.
Halogenation: Chlorination of 2,3-difluorobenzonitrile is performed using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), to introduce the chlorine atom at the 6-position.
Hydrolysis: The resulting 6-chloro-2,3-difluorobenzonitrile undergoes hydrolysis in the presence of a strong base, such as sodium hydroxide (NaOH), to convert the nitrile group to a carboxamide group, yielding 6-Chloro-2,3-difluorobenzamide.
Industrial Production Methods: In an industrial setting, the production of 6-Chloro-2,3-difluorobenzamide may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 6-Chloro-2,3-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzamide group to other functional groups, such as carboxylic acids.
Reduction: Reduction reactions can reduce the benzamide group to amines.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions may use nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The major product is 6-Chloro-2,3-difluorobenzoic acid.
Reduction: The major product is 6-Chloro-2,3-difluorobenzylamine.
Substitution: The major products depend on the specific nucleophile used in the reaction.
類似化合物との比較
2,6-Difluorobenzamide
3-Chloro-2,6-difluorobenzamide
2,3-Difluorobenzamide
6-Chloro-2,6-difluorobenzamide
特性
IUPAC Name |
6-chloro-2,3-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWJPOYPLMCHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300754 | |
| Record name | Benzamide, 6-chloro-2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-98-9 | |
| Record name | Benzamide, 6-chloro-2,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 6-chloro-2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-ethoxy-1H-benzo[d]imidazole](/img/structure/B1645732.png)



![2-[(4-Aminophenyl)amino]-acetamide](/img/structure/B1645748.png)

![2-(4-Ethylphenyl)-7-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645751.png)




